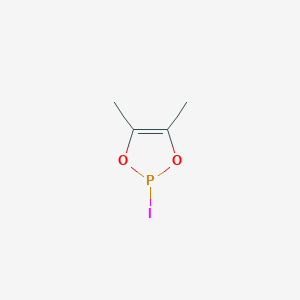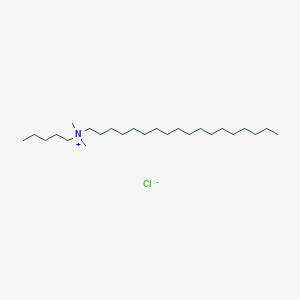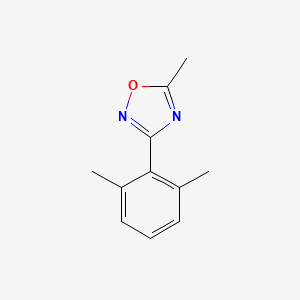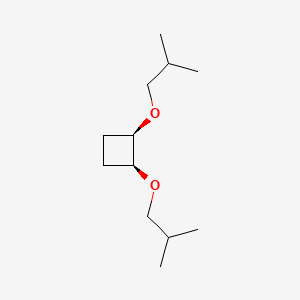
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound that belongs to the class of ethanimidamides This compound is characterized by the presence of ethoxy and propan-2-yloxy substituents on the phenyl rings, which are connected through an ethanimidamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 4-ethoxyaniline with 4-isopropoxyaniline in the presence of an ethanimidoyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide linkage can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid and 4-isopropoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)propanimidamide
Uniqueness
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the specific combination of ethoxy and propan-2-yloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
84308-84-9 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-22-18-10-6-16(7-11-18)20-15(4)21-17-8-12-19(13-9-17)23-14(2)3/h6-14H,5H2,1-4H3,(H,20,21) |
Clé InChI |
BOHUUHBSLQOFFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


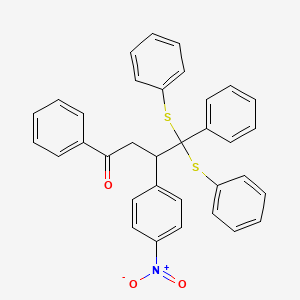
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)

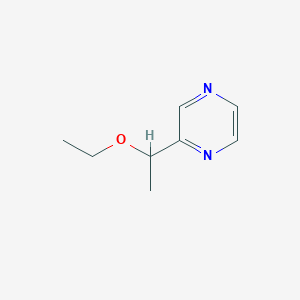
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
